

Application Notes and Protocols for Chitin Synthase Inhibitor 5

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Compound of Interest

Compound Name: Chitin synthase inhibitor 5

Cat. No.: B12412175

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Abstract

Chitin, an essential component of the fungal cell wall, presents a prime target for novel antifungal therapies due to its absence in mammals. Chitin synthase inhibitors block the production of this vital polysaccharide, leading to fungal cell death. This document provides detailed information on **Chitin Synthase Inhibitor 5**, a promising antifungal agent. Included are its known biological activities, protocols for relevant enzymatic and antifungal assays, and a discussion of its synthesis. While a detailed, step-by-step synthesis protocol is not available due to the inaccessibility of the full research publication, this document compiles all currently available information to guide researchers in their work with this compound.

Introduction

Chitin Synthase Inhibitor 5, also identified as compound 9a, is a spiro[benzoxazine-piperidin]-one derivative with demonstrated inhibitory activity against chitin synthase.^[1] Its chemical formula is $C_{23}H_{22}BrN_3O_5$, and its CAS number is 3033645-28-9. This compound has shown potent, broad-spectrum antifungal activity, including against drug-resistant fungal strains, making it a compound of significant interest for further investigation and development.^[1]

Data Presentation

Table 1: In Vitro Activity of Chitin Synthase Inhibitor 5 (Compound 9a)

Assay	Target/Organism	IC ₅₀ / MIC	Reference
Chitin Synthase Inhibition	Chitin Synthase	0.14 mM	[1]
Antifungal Activity	Candida albicans	26.67 µg/mL	[2]
Antifungal Activity	Aspergillus flavus	32 µg/mL	[2]
Antifungal Activity	Aspergillus fumigatus	64 µg/mL	[2]
Antifungal Activity	Cryptococcus neoformans	64 µg/mL	[2]

Experimental Protocols

Synthesis of Chitin Synthase Inhibitor 5 (Compound 9a)

A detailed, step-by-step synthesis protocol for **Chitin Synthase Inhibitor 5** (compound 9a) is described in the publication "Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation" by Xu Y, et al. in the European Journal of Medicinal Chemistry (2022).[1] Unfortunately, the full text of this article is not publicly available at this time, preventing the inclusion of the specific experimental details for its synthesis. The publication abstract indicates that four series of spiro[benzoxazine-piperidin]-one derivatives were synthesized and evaluated.[1]

Protocol 1: Chitin Synthase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against chitin synthase.

1. Preparation of Fungal Cell Extracts: a. Culture *Saccharomyces cerevisiae* or another appropriate fungal strain in a suitable liquid medium (e.g., YPD broth) to mid-log phase. b. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). c. Resuspend the cell pellet in the same buffer containing protease inhibitors. d. Lyse the cells using methods such as glass bead homogenization or a French press. e. Centrifuge

the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the membrane fraction. f. Resuspend the membrane pellet in a buffer containing 30% glycerol for storage at -80°C.

2. Chitin Synthase Activity Assay: a. The assay is typically performed in a 96-well microtiter plate. b. The reaction mixture should contain:

- Membrane fraction (source of chitin synthase)
- UDP-[³H]-N-acetylglucosamine (radiolabeled substrate)
- Digitonin (to permeabilize vesicles)
- N-acetyl-D-glucosamine
- Magnesium chloride (as a cofactor)
- The test compound (**Chitin Synthase Inhibitor 5**) at various concentrations. c. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). d. Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA). e. Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin product. f. Wash the filter extensively with TCA and ethanol to remove unincorporated substrate. g. Measure the radioactivity on the filter using a scintillation counter. h. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

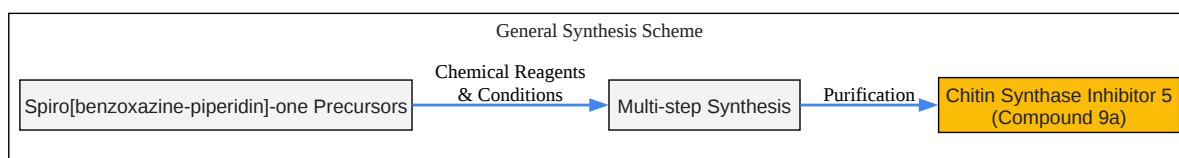
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal strains.

1. Preparation of Fungal Inoculum: a. Grow the fungal strains (e.g., *Candida albicans*, *Aspergillus flavus*) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature until sporulation or sufficient growth is achieved. b. Prepare a suspension of fungal cells or spores in sterile saline or broth. c. Adjust the concentration of the inoculum to a standardized value (e.g., 0.5-2.5 x 10³ cells/mL) using a spectrophotometer or hemocytometer.

2. Broth Microdilution Assay: a. Perform the assay in a 96-well microtiter plate. b. Prepare serial dilutions of **Chitin Synthase Inhibitor 5** in a suitable broth medium (e.g., RPMI-1640). c. Add the standardized fungal inoculum to each well. d. Include positive (no drug) and negative (no inoculum) controls. e. Incubate the plates at an optimal temperature (e.g., 35°C) for a specified

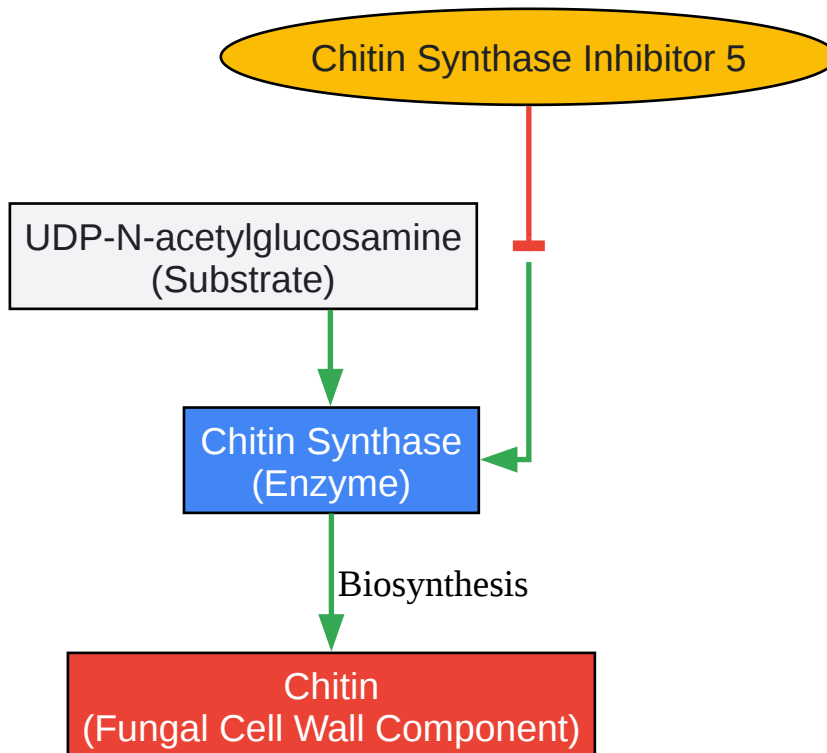
period (e.g., 24-48 hours). f. Determine the MIC visually or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Visualizations



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Caption: General workflow for the synthesis of **Chitin Synthase Inhibitor 5**.



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Caption: Mechanism of action of **Chitin Synthase Inhibitor 5**.

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References

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